3-(alpha-Methylbenzyl)-4-hydroxycoumarin

Description

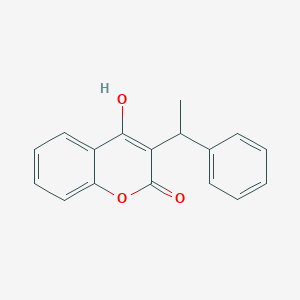

3-(α-Methylbenzyl)-4-hydroxycoumarin is a synthetic coumarin derivative characterized by a 4-hydroxycoumarin backbone substituted at the 3-position with an α-methylbenzyl group. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and antiparasitic effects . The α-methylbenzyl substituent in this compound enhances its lipophilicity and modulates interactions with biological targets, such as vitamin K epoxide reductase (VKOR) in anticoagulant activity .

Properties

IUPAC Name |

4-hydroxy-3-(1-phenylethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11(12-7-3-2-4-8-12)15-16(18)13-9-5-6-10-14(13)20-17(15)19/h2-11,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQSVTPIFUGZOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801233563 | |

| Record name | 4-Hydroxy-3-(1-phenylethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15074-20-1 | |

| Record name | 4-Hydroxy-3-(1-phenylethyl)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15074-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-(1-phenylethyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(alpha-Methylbenzyl)-4-hydroxycoumarin typically involves the condensation of salicylaldehyde with an appropriate alpha-methylbenzyl ketone under basic conditions. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to form the coumarin ring.

-

Step 1: Formation of Chalcone

Reagents: Salicylaldehyde, alpha-methylbenzyl ketone

Conditions: Basic conditions (e.g., NaOH or KOH), ethanol as solvent

Reaction: [ \text{Salicylaldehyde} + \text{alpha-Methylbenzyl ketone} \rightarrow \text{Chalcone intermediate} ]

-

Step 2: Cyclization to Coumarin

Reagents: Chalcone intermediate

Conditions: Acidic conditions (e.g., HCl), reflux

Reaction: [ \text{Chalcone intermediate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(alpha-Methylbenzyl)-4-hydroxycoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The coumarin ring can be reduced to form dihydrocoumarin derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(alpha-Methylbenzyl)-4-ketocoumarin.

Reduction: Formation of 3-(alpha-Methylbenzyl)-4-hydroxy-2,3-dihydrocoumarin.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(alpha-Methylbenzyl)-4-hydroxycoumarin has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex coumarin derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as anticoagulants and anti-inflammatory agents.

Industry: Used in the formulation of cosmetics and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of 3-(alpha-Methylbenzyl)-4-hydroxycoumarin involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: Inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anticoagulant Activity: Inhibits the synthesis of vitamin K-dependent clotting factors, thereby preventing blood clot formation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Classification

Coumarin derivatives are classified based on substituents at the 3- and 4-positions. Key analogs of 3-(α-methylbenzyl)-4-hydroxycoumarin include:

Key Observations:

- Substituent Size and Lipophilicity : Phenprocoumon’s α-ethylbenzyl group increases its half-life compared to Warfarin’s α-acetonylbenzyl group, enhancing its duration of action in anticoagulation therapy .

- Electron-Withdrawing Groups: Derivatives like 3-(N-4-benzyloxyphenyl)iminoethyl-4-hydroxycoumarin exhibit anti-trypanosomal activity (IC₅₀ = 0.90 μM) due to electron-withdrawing substituents enhancing target binding .

Anticoagulant Activity:

- 3-(α-Methylbenzyl)-4-hydroxycoumarin : Inhibits VKOR, reducing blood clotting. Its potency is intermediate between Warfarin and Phenprocoumon due to steric effects of the methyl group .

- Warfarin : Rapid-acting but shorter half-life (20–60 hours) due to the acetonyl group’s metabolic susceptibility .

- Phenprocoumon : Extended half-life (5–9 days) owing to ethylbenzyl’s resistance to hepatic metabolism .

Antimicrobial and Antiparasitic Activity:

- 3-(α-Methylbenzyl)-4-hydroxycoumarin: Demonstrates moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but lower efficacy than iminoethyl-substituted analogs .

- 3-(2-Hydroxy-4-methoxybenzylidene)-6-nitro-3H-chromene-2,4-dione : Exhibits enhanced antibacterial activity due to nitro and methoxy groups disrupting bacterial membranes .

Physicochemical Data:

| Property | 3-(α-Methylbenzyl)-4-hydroxycoumarin | Warfarin | Phenprocoumon |

|---|---|---|---|

| Molecular Weight (g/mol) | ~300 (estimated) | 308.33 | 280.32 |

| logP (Lipophilicity) | ~3.5 | 2.7 | 4.1 |

| Solubility in Water | Low | Moderate | Very Low |

Biological Activity

3-(alpha-Methylbenzyl)-4-hydroxycoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features a hydroxyl group at the 4-position and an alpha-methylbenzyl substituent at the 3-position, which enhances its biological properties and pharmacological potential. Coumarins are widely recognized for their applications in pharmaceuticals, cosmetics, and food flavoring agents due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial and fungal strains, it demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing weaker activity against Candida albicans and no effect on Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 20 |

| Candida albicans | >100 |

| Escherichia coli | No activity |

| Pseudomonas aeruginosa | No activity |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Mechanistic studies suggest that it may inhibit telomerase activity and downregulate oncogene expression, which contributes to its anticancer effects .

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 30 µM) after 48 hours of exposure. The compound also induced cell cycle arrest at the G0/G1 phase, indicating its potential as an anticancer agent .

Antioxidant Activity

Recent investigations have highlighted the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively, with an IC50 value comparable to standard antioxidants such as ascorbic acid. This antioxidant activity is attributed to the hydroxyl group present in the coumarin structure, which plays a critical role in neutralizing reactive oxygen species (ROS) .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 30 |

| Butylated Hydroxytoluene | 50 |

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Action: It disrupts bacterial cell wall synthesis, leading to cell lysis.

- Anticancer Mechanism: The compound activates apoptotic pathways through caspase activation and inhibits cellular proliferation by interfering with critical signaling pathways.

- Antioxidant Mechanism: It neutralizes free radicals through hydrogen donation from its hydroxyl group.

Comparison with Related Compounds

This compound is structurally related to other coumarins like warfarin and dicoumarol, both known for their anticoagulant properties. However, the unique alpha-methylbenzyl substituent enhances its biological activity and specificity compared to these compounds.

Table 3: Comparison of Coumarin Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Warfarin | Moderate | Low | Low |

| Dicoumarol | Low | Moderate | Moderate |

Q & A

Basic: What synthetic methodologies are effective for synthesizing 3-(alpha-Methylbenzyl)-4-hydroxycoumarin, and what reaction parameters are critical for optimizing yield?

Answer:

The synthesis typically involves a condensation reaction between 4-hydroxycoumarin and an aromatic aldehyde derivative. A validated approach uses ZnO nanoparticles as a catalyst to promote the reaction between 4-hydroxycoumarin, aromatic aldehydes, and amides, achieving yields of 70-85% under reflux conditions (60-80°C, 6-12 hours) . Key parameters include:

- Catalyst loading : 10-15 mol% ZnO nanoparticles.

- Solvent selection : Ethanol or acetonitrile for solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Researchers should employ factorial design experiments to optimize temperature, solvent ratios, and catalyst recycling.

Advanced: How can structural modifications at the alpha-methylbenzyl group influence biological activity, and what analytical methods validate these effects?

Answer:

Substituent variations (e.g., ethyl vs. methyl groups) alter hydrophobic interactions and steric hindrance, impacting binding to targets like vitamin K epoxide reductase (VKOR). For example, phenprocoumon (ethyl variant) shows enhanced anticoagulant activity compared to methyl derivatives due to improved VKOR binding . Methodological validation includes:

- In vitro assays : VKOR inhibition (IC50 measurements) and thrombin generation assays.

- Structural analysis : X-ray crystallography or cryo-EM to resolve binding modes.

- Computational modeling : Molecular dynamics simulations to predict substituent effects on binding free energy.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy :

- IR spectroscopy : Hydroxyl (3200-3600 cm⁻¹) and lactone C=O (1700-1750 cm⁻¹).

- HRMS : Molecular ion peak (e.g., [M+H]⁺ at m/z 307.0974 for C₁₉H₁₄O₄). Cross-validate with computational predictions (e.g., DFT-based NMR chemical shifts).

Advanced: How can researchers resolve discrepancies in bioactivity data across different model systems?

Answer:

Contradictions may arise from species-specific metabolism or off-target effects. Strategies include:

- Standardized assays : Use isogenic cell lines (e.g., HEK293 with CRISPR-edited VKOR) to reduce variability.

- Metabolic profiling : LC-MS/MS to identify metabolites in human vs. murine microsomes .

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution in animal models.

For example, rapid glucuronidation in human liver microsomes may explain reduced activity compared to in vitro assays .

Basic: What protocols ensure compound stability and purity during storage?

Answer:

- Purification : Recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).

- Storage : Amber vials at -20°C under nitrogen to prevent oxidation.

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) per ICH guidelines. Monitor via HPLC-UV (λ = 280 nm) with ≥95% purity thresholds .

Advanced: How can computational chemistry guide the design of derivatives with improved selectivity?

Answer:

- Molecular docking : Screen virtual libraries against VKOR or off-targets (e.g., cytochrome P450 isoforms).

- QSAR modeling : Use descriptors like logP, topological polar surface area, and H-bond donors to predict activity.

- Free energy perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., methyl → ethyl increases ΔG by ~1.2 kcal/mol) .

Validate predictions with alanine scanning mutagenesis of key binding residues (e.g., Tyr139 in VKOR).

Basic: What are the key safety considerations for handling this compound?

Answer:

- Toxicity : Classified as highly toxic (LD50 < 50 mg/kg in rodents); use fume hoods and PPE .

- Waste disposal : Incinerate at >1000°C to avoid environmental persistence.

- Regulatory compliance : Follow OSHA guidelines for hazardous chemical handling and storage .

Advanced: How can researchers address spectral overlaps in NMR data for complex derivatives?

Answer:

- 2D NMR : Use HSQC and HMBC to resolve overlapping peaks (e.g., distinguish methylbenzyl protons from coumarin aromatics) .

- Isotopic labeling : Synthesize ¹³C-labeled derivatives to track carbon connectivity.

- Dynamic NMR : Analyze temperature-dependent shifts to identify rotameric forms (e.g., restricted rotation in bulky substituents).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.